KAT8-IN-1

Epigenetics Enzyme Kinetics Fragment-Based Drug Discovery

Broad-spectrum HAT inhibitors (e.g., anacardic acid, garcinol) suffer from off-target effects, while MG149 exhibits non-specific assay interference. KAT8-IN-1 addresses this gap with a rigorously defined, fragment-based kinetic profile. - Quantified Ki: 23 μM (free KAT8) vs. 190 μM (acetylated KAT8) - an 8.3-fold shift enabling mechanistic autoacetylation studies. - IC50 values: 141 μM (KAT8), 221 μM (KAT2B), 106 μM (KAT3B) for nuanced MYST-family selectivity profiling. - Fragment properties minimize aggregation and non-specific binding in biophysical assays.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 605-62-9
Cat. No. B044699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKAT8-IN-1
CAS605-62-9
Synonyms4-NITRO-1-NAPHTHOL; 1-HYDROXY-4-NITRONAPHTHALENE; 4-Nitro-1-naphthol,99%; 4-Nitronaphthalen-1-ol; 1-Naphthalenol, 4-nitro-; 4-nitro-1-naphthalenol
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-]
InChIInChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H
InChIKeyAUIRNGLMBHIITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KAT8-IN-1: Fragment-Based KAT8 Inhibitor with Defined Kinetics


KAT8-IN-1 is a small-molecule fragment inhibitor targeting lysine acetyltransferase 8 (KAT8, also known as MOF). Identified through a fragment screening approach, its parent scaffold is 4-amino-1-naphthol. [1] It exhibits moderate inhibitory potency, with reported IC50 values of 141 μM for KAT8, 221 μM for KAT2B, and 106 μM for KAT3B. [2] A distinctive feature of this compound is the detailed characterization of its inhibitory mechanism, which includes the calculation of both free enzyme and acetylated intermediate binding constants (Ki). [1]

KAT8-IN-1: Limitations of Generic HAT Inhibitors


Broad-spectrum histone acetyltransferase (HAT) inhibitors, such as anacardic acid or garcinol, exhibit significant off-target effects across multiple HAT subtypes (e.g., p300, PCAF), complicating the interpretation of KAT8-specific biology. [1][2] Conversely, more potent KAT8 inhibitors like MG149 (Ki = 39 μM) present a different challenge: their cellular effects are confounded by non-specific assay interference and potent inhibition of the closely related KAT5/Tip60 kinase. [3] Therefore, the selection of KAT8-IN-1 is not based on superior potency but on its defined, quantifiable kinetic profile as a fragment-based tool, which provides a distinct mechanistic baseline not achievable with these other inhibitors. The following sections detail these specific, measurable differentiators.

KAT8-IN-1: Quantitative Differentiation from KAT8 Inhibitor Analogs


Binding Shift Between Free and Acetylated KAT8

KAT8-IN-1 exhibits a striking, quantified difference in binding affinity between the free and acetylated forms of the KAT8 enzyme, a kinetic nuance not captured by standard IC50 measurements. [1]

Epigenetics Enzyme Kinetics Fragment-Based Drug Discovery

Fragment Molecule with Lower Affinity than MG149

As a fragment-based inhibitor, KAT8-IN-1 has a lower affinity (higher IC50/Ki) for KAT8 compared to the more potent, cell-active analog MG149. [1]

KAT8 Fragment-Based Screening Inhibitor Potency

Distinct Selectivity Profile Across MYST Family

KAT8-IN-1 demonstrates a unique pattern of activity against several MYST family acetyltransferases, differentiating it from the more selective KAT8 inhibitor MG149. [1]

KAT8 KAT2B KAT3B Selectivity Profiling

KAT8-IN-1 Lacks the Non-Specific Assay Interference Reported for MG149

Unlike the commonly used KAT8 inhibitor MG149, which has been reported to cause non-specific perturbation of biological assays, the fragment-like nature of KAT8-IN-1 suggests a cleaner, more defined mechanism of action. [1]

KAT8 Assay Interference Tool Compound Validation

KAT8-IN-1: Recommended Research Applications


Acetylation-State-Dependent KAT8 Function

KAT8-IN-1 is the optimal choice for studies requiring a tool to differentiate between the free and acetylated states of the KAT8 enzyme. Its unique, quantified 8.3-fold reduction in binding affinity upon enzyme acetylation (Ki from 23 μM to 190 μM) allows researchers to probe the functional consequences of KAT8 autoacetylation in vitro. This is an application where MG149 (Ki=39 μM) cannot provide the same mechanistic resolution. [1]

Fragment-Based Inhibitor for Biochemical Assays

For biochemical or biophysical experiments (e.g., kinetic modeling, ITC) where a defined mechanism of action is paramount, KAT8-IN-1 is the preferred reagent. Its fragment-like properties minimize the risk of non-specific binding or aggregation, and its detailed kinetic profile has been rigorously established. This contrasts with MG149, which has documented issues with non-specific assay interference. [2][3]

Dissecting MYST Family Selectivity

Researchers exploring the specific contributions of KAT8 versus other MYST family members (KAT2B, KAT3B) should consider KAT8-IN-1. Its distinct inhibition profile (KAT8 IC50=141 μM; KAT3B IC50=106 μM) provides a different selectivity window compared to the more KAT8/Tip60-focused inhibitor MG149. This allows for nuanced investigations into KAT3B-dependent biology. [4]

Technical Documentation Hub

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